

An In-depth Technical Guide to the Chemical Structure and Properties of Phleomycin

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Compound of Interest

Compound Name: *Phleomycin*

Cat. No.: *B1677689*

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Introduction

Phleomycin, a glycopeptide antibiotic isolated from *Streptomyces verticillus*, is a member of the bleomycin family of antitumor agents.[1][2] Renowned for its potent DNA-damaging capabilities, **phleomycin** serves as a crucial tool in molecular biology for the selection of genetically modified cells and as a subject of study in cancer research and DNA repair mechanisms.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **phleomycin**, with a focus on its mechanism of action and practical applications in research.

Chemical Structure and Physicochemical Properties

Phleomycin is a complex of structurally related copper-chelated glycopeptides, with **Phleomycin D1** being a major component.[5] The core structure consists of a peptide backbone, a disaccharide moiety, and a bithiazole group, which are essential for its biological function. The molecule's ability to chelate metal ions, typically copper or iron, is critical for its DNA cleavage activity.[2][6]

The chemical formula for the copper-chelated hydrochloride salt of **Phleomycin** is $C_{55}H_{85}O_{21}N_{20}S_2Cu \cdot HCl$, with a molecular weight of approximately 1525 g/mol.[1][6] **Phleomycin** is typically supplied as a blue-colored solution or a hygroscopic powder, a characteristic imparted by the chelated copper ion.[2][5]

Table 1: Physicochemical Properties of **Phleomycin**

Property	Value	Reference(s)
Molecular Formula	C ₅₅ H ₈₅ O ₂₁ N ₂₀ S ₂ Cu · HCl	[1][6]
Molecular Weight	~1525 g/mol	[1][6]
CAS Number	11006-33-0	[1]
Appearance	Blue solution or powder	[2]
Solubility	Freely soluble in water (20 mg/ml), slightly soluble in methanol.	[5]
Stability	Stable for 18 months at -20°C, 12 months at 4°C, and 1 month at room temperature. Sensitive to high concentrations of acids and bases.	[2]

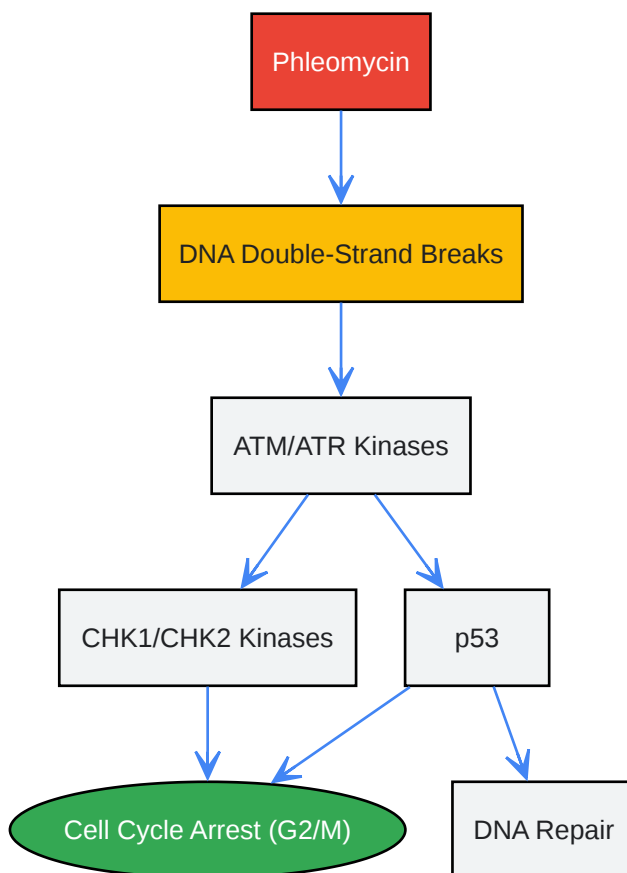
Mechanism of Action: DNA Damage and Cellular Response

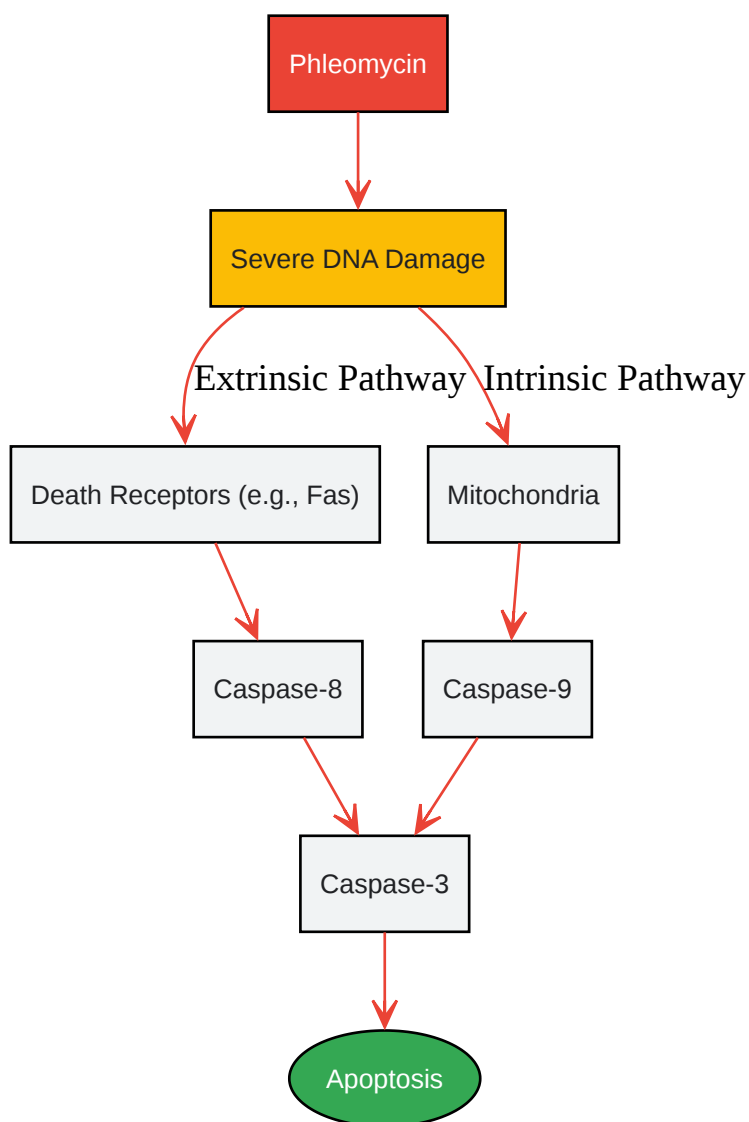
The primary mechanism of action of **phleomycin** involves the induction of single- and double-strand breaks in DNA.[1][3] This process is initiated by the binding of **phleomycin** to DNA, which is followed by the reduction of the chelated metal ion (e.g., Cu²⁺ to Cu⁺) by cellular reducing agents such as glutathione.[3] The reduced metal-**phleomycin** complex then reacts with molecular oxygen to generate reactive oxygen species (ROS), which directly attack the deoxyribose backbone of DNA, leading to strand scission.[3][7]

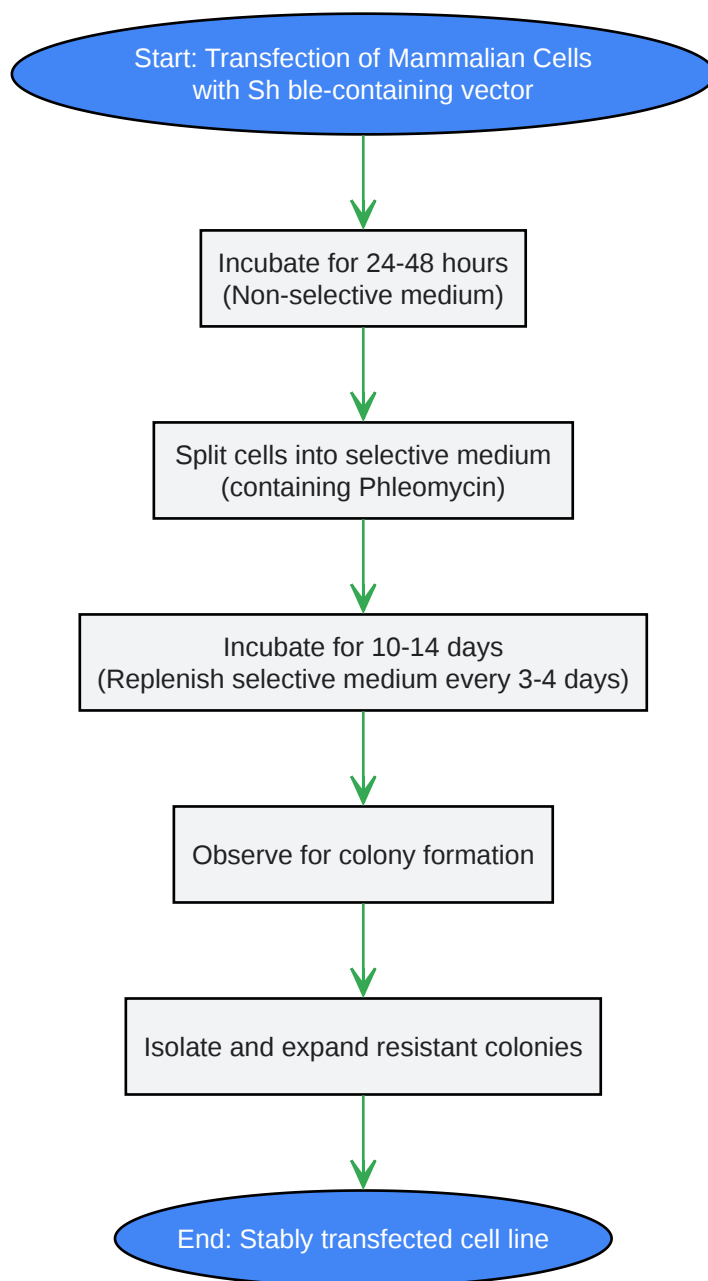
The DNA damage inflicted by **phleomycin** triggers a cascade of cellular responses, primarily the DNA Damage Response (DDR) and apoptotic signaling pathways.

DNA Damage Response (DDR)

Upon sensing DNA double-strand breaks, cells activate the DDR pathway to arrest the cell cycle and initiate DNA repair. In yeast, key proteins such as Rad53 are hyperphosphorylated in response to **phleomycin** treatment, leading to a delay in the cell cycle, particularly at the G2/M phase, to allow time for DNA repair.[8][9]







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